N,3-dimethyl-2-phenylbut-2-en-1-imine;zirconium(4+)
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Overview
Description
N,3-dimethyl-2-phenylbut-2-en-1-imine;zirconium(4+) is a complex organometallic compound that combines an organic ligand with a zirconium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-2-phenylbut-2-en-1-imine;zirconium(4+) typically involves the reaction of N,3-dimethyl-2-phenylbut-2-en-1-imine with a zirconium precursor. Common zirconium precursors include zirconium tetrachloride (ZrCl4) or zirconium alkoxides. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the zirconium compound. Solvents such as toluene or tetrahydrofuran (THF) are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,3-dimethyl-2-phenylbut-2-en-1-imine;zirconium(4+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides or other zirconium-containing species.
Reduction: Reduction reactions can convert the zirconium(4+) ion to lower oxidation states.
Substitution: Ligand exchange reactions can occur, where the organic ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent to favor the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zirconium oxides, while reduction could produce zirconium hydrides or other reduced species.
Scientific Research Applications
N,3-dimethyl-2-phenylbut-2-en-1-imine;zirconium(4+) has several scientific research applications:
Catalysis: The compound can act as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: It can be used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Organic Synthesis: The compound can be employed in the synthesis of complex organic molecules, serving as a reagent or catalyst.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of N,3-dimethyl-2-phenylbut-2-en-1-imine;zirconium(4+) involves coordination of the organic ligand to the zirconium ion. This coordination can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the compound may activate substrates by coordinating to them and facilitating their transformation.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-2-propanamine: A tertiary amine with similar structural features.
N-ethylethanamine: A secondary amine with comparable reactivity.
N-methyl-1-propanamine: Another secondary amine with similar properties.
Uniqueness
N,3-dimethyl-2-phenylbut-2-en-1-imine;zirconium(4+) is unique due to the presence of the zirconium ion, which imparts distinct chemical properties and reactivity. The combination of the organic ligand with zirconium allows for applications that are not possible with purely organic or purely inorganic compounds.
Properties
CAS No. |
63368-62-7 |
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Molecular Formula |
C48H56N4Zr |
Molecular Weight |
780.2 g/mol |
IUPAC Name |
N,3-dimethyl-2-phenylbut-2-en-1-imine;zirconium(4+) |
InChI |
InChI=1S/4C12H14N.Zr/c4*1-10(2)12(9-13-3)11-7-5-4-6-8-11;/h4*4-8H,1-3H3;/q4*-1;+4 |
InChI Key |
UQDYEZGMHDRHOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C([C-]=NC)C1=CC=CC=C1)C.CC(=C([C-]=NC)C1=CC=CC=C1)C.CC(=C([C-]=NC)C1=CC=CC=C1)C.CC(=C([C-]=NC)C1=CC=CC=C1)C.[Zr+4] |
Origin of Product |
United States |
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